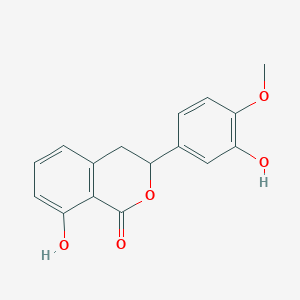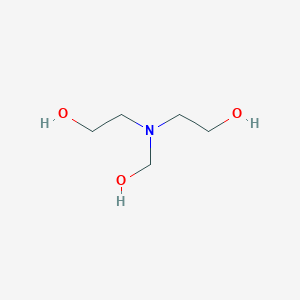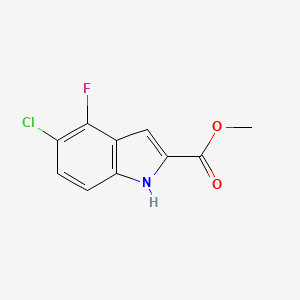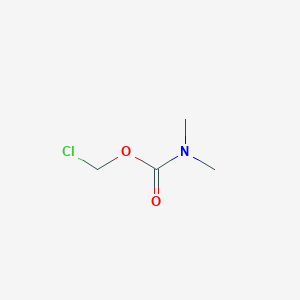
Chloromethyl dimethylcarbamate
Übersicht
Beschreibung
Chloromethyl dimethylcarbamate is a carbamate derivative . The carbamate group is a key structural motif in many approved drugs and prodrugs . There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .
Synthesis Analysis
A phosgene-free flow-system synthesis of eight carbamates in the reaction of various amines with dimethyl carbonate has been presented . Another method involves the chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .
Molecular Structure Analysis
Organic carbamates (or urethanes) are structural elements of many approved therapeutic agents . Structurally, the carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities .
Chemical Reactions Analysis
Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . This is mainly due to their chemical stability and capability to permeate cell membranes . Another unique feature of carbamates is their ability to modulate inter- and intramolecular interactions with the target enzymes or receptors .
Physical And Chemical Properties Analysis
Carbamates are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .
Wissenschaftliche Forschungsanwendungen
Pharmacological Research and Cholinergic Activity : Chloromethyl dimethylcarbamate, specifically its derivative compounds, has been studied for their effects on the human body, especially in relation to cholinergic and adrenergic drugs on the eye. This includes research on the reactions of various organs to drugs related to this compound (Myerson & Thau, 1937).
Anti-HIV Drug Development : Studies have explored the potential of this compound derivatives in developing new drugs for HIV treatment. One such study investigated chloro-1,4-dimethyl-9H-carbazole derivatives, highlighting their possible use as anti-HIV drugs (Saturnino et al., 2018).
Green Chemistry and Sustainable Synthesis : The compound has been utilized in green chemistry, such as in the optimized one-pot synthesis of monoarylidene and unsymmetrical diarylidene cycloalkanones. This method is environmentally friendly, avoiding the use of excess catalysts and high-temperature reactions (Din & Rodrigues-Filho, 2016).
Insecticidal Activity Research : this compound derivatives have been evaluated for their insecticidal activity, especially on adult mosquitoes. This research is crucial in developing effective insecticides with specific toxicity profiles (Hadaway et al., 1970).
Catalysis in CO2 Conversion : This compound has been used in catalytic processes, such as the hydrogenation of carbon dioxide to methanol. In this process, dimethylammonium dimethylcarbamate plays a dual role, showcasing its versatility in chemical reactions (Rezayee et al., 2015).
Studies on Acetylcholinesterase Interaction : Research has also focused on the interaction of acetylcholinesterase with O-dimethylcarbamyl esters of quaternary quinolinium compounds. This is significant in understanding the biochemical mechanisms of certain medical drugs (Kitz et al., 1967).
Kinetic Studies in Gas Phase : The compound has been a subject of ab initio and DFT studies, specifically in the context of elimination kinetics of ethyl N,N-dimethylcarbamates in the gas phase. This is important for understanding the chemical behavior and reaction mechanisms of these compounds (CarlosJ.Marcano et al., 2006).
Wirkmechanismus
Target of Action
Chloromethyl N,N-dimethylcarbamate, also known as Chloromethyldimethylcarbamate or Chloromethyl dimethylcarbamate, is a carbamate ester . Carbamate esters are an important class of organic compounds that find wide application in the chemical industry . The primary targets of this compound are amines .
Mode of Action
The compound interacts with its targets (amines) through a process called carbamoylation . Carbamoylation is a chemical reaction in which a carbamate is produced by the reaction of an amine with an organic carbonate . In the case of Chloromethyl N,N-dimethylcarbamate, the reaction proceeds as follows :
RNH2+ROC(O)OR′→(cat.)RNHC(O)OR′+ROHRNH_2 + ROC(O)OR' \rightarrow (cat.) RNHC(O)OR' + ROH RNH2+ROC(O)OR′→(cat.)RNHC(O)OR′+ROH
where R is an alkyl group, and R’ is a methyl group .
Biochemical Pathways
The biochemical pathway affected by this compound is the synthesis of carbamates . Carbamates are important intermediates in the synthesis of pharmaceuticals and agrochemicals . They can also be used as protecting groups for amine functionality .
Result of Action
The result of the action of Chloromethyl N,N-dimethylcarbamate is the production of carbamates . These carbamates are used in various applications in the chemical industry, including the synthesis of pharmaceuticals and agrochemicals .
Action Environment
The action, efficacy, and stability of Chloromethyl N,N-dimethylcarbamate can be influenced by various environmental factors. For instance, the carbamoylation process is catalyzed by certain catalysts such as Fe2O3, Fe2O3/SiO2, Fe2O3/CoO/NiO/SiO2, TZC-3/1, and T-4419 . The most active catalyst was found to be the iron-chrome catalyst TZC-3/1 . The reaction temperature also plays a significant role, with the carbamoylation process leading to a yield of approximately 70% at 150°C .
Eigenschaften
IUPAC Name |
chloromethyl N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2/c1-6(2)4(7)8-3-5/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDBDWWPSOCNIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578055 | |
| Record name | Chloromethyl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49622-08-4 | |
| Record name | Chloromethyl dimethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chloromethyl N,N-dimethylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


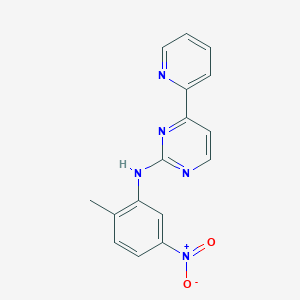
![1,3-Benzenediamine, 4-methyl-N3-[4-(2-pyridinyl)-2-pyrimidinyl]-](/img/structure/B3052891.png)
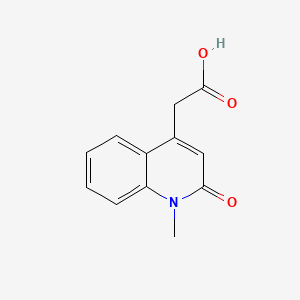
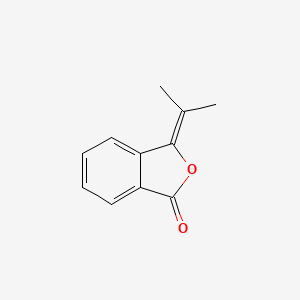
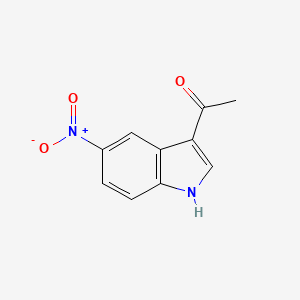
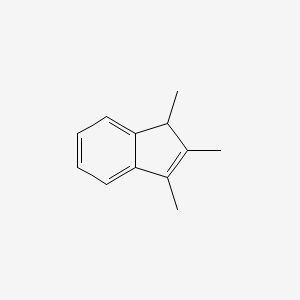
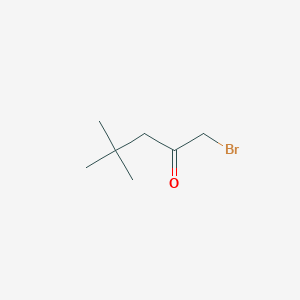
![2-(4-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B3052902.png)
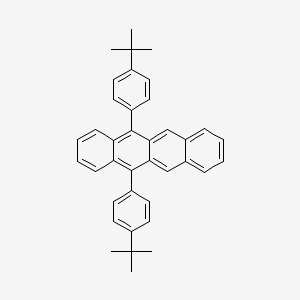
![Imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B3052906.png)
![Furo[3,4-F]-1,3-benzodioxol-5(7H)-one](/img/structure/B3052908.png)
